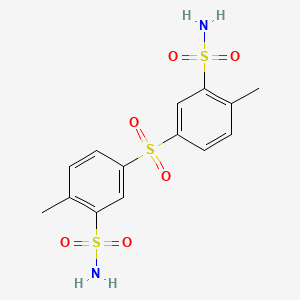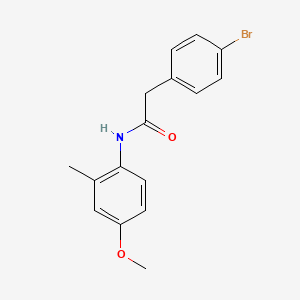
2-(4-bromo-2-chlorophenoxy)-N-(4-isopropylphenyl)acetamide
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from base chemical precursors. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer activity, was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). Such procedures highlight the complexity and specificity of chemical synthesis routes for these compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques, such as X-ray crystallography, NMR spectroscopy, and elemental analysis. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding and several intermolecular C–H⋯O interactions, contributing to its crystal packing (Jansukra et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their diverse chemical properties. For instance, they can undergo reactions involving hydrogen bonding, which plays a crucial role in their molecular interactions and stability. The structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, with its specific dihedral angles and hydrogen bonding, illustrates the significance of molecular geometry in determining the compound's properties and reactivity (Praveen et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of these compounds under different conditions. The research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, for example, provides new diffraction data that are crucial for understanding their potential as pesticides (Olszewska et al., 2009). This information can be pivotal for designing compounds with desired physical properties for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's molecular structure. For instance, quantum chemical calculations on similar compounds, like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, offer insights into their conformation, electronic properties, and thermodynamic properties, facilitating the understanding of their behavior in chemical reactions (Choudhary et al., 2014).
科学的研究の応用
Environmental Fate and Behavior
Research on chlorophenols and chlorinated ethenes highlights the environmental fate and behavior of such compounds, indicating potential pathways and transformations relevant to 2-(4-bromo-2-chlorophenoxy)-N-(4-isopropylphenyl)acetamide. Chlorophenols, for example, are recognized for their moderate to high persistence in various environmental conditions, depending on microbial biodegradation capabilities. These studies suggest that understanding the degradation pathways and environmental persistence of chlorophenols and similar compounds is crucial for assessing their impact and managing their presence in the environment (Krijgsheld & Gen, 1986).
Toxicity and Biodegradation
The toxicity of chlorinated compounds, including chlorophenols and ethenes, to aquatic life and their biodegradation potential are of significant interest. Research indicates that these compounds can cause various toxic effects, including oxidative stress and disruption of endocrine functions in aquatic organisms. Studies on the biodegradation of herbicides based on 2,4-D, a compound structurally related to chlorophenols, suggest the crucial role of microorganisms in mitigating environmental contamination. These insights are essential for developing strategies to reduce the environmental impact of such compounds and highlight the importance of microbial communities in natural attenuation processes (Magnoli et al., 2020).
Environmental Monitoring and Management
Studies on the environmental presence and management of chlorophenols and related compounds underscore the need for effective monitoring and remediation strategies. The occurrence of these compounds in water bodies, soil, and air requires comprehensive monitoring to assess their distribution and concentrations in different environmental compartments. Furthermore, research on natural attenuation processes in hyporheic zones offers insights into potential in-situ bioremediation strategies that could be applicable to a wide range of chlorinated organic pollutants (Weatherill et al., 2018).
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-11(2)12-3-6-14(7-4-12)20-17(21)10-22-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGLABXPBPDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)
![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)
![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)

![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)